molecular formula C7H14O2S B13463872 [2-(Methoxymethyl)oxolan-2-yl]methanethiol

[2-(Methoxymethyl)oxolan-2-yl]methanethiol

Cat. No.: B13463872
M. Wt: 162.25 g/mol
InChI Key: DIMXTARMFAUTFM-UHFFFAOYSA-N
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Description

[2-(Methoxymethyl)oxolan-2-yl]methanethiol is an organic compound characterized by the presence of a thiol group attached to a methoxymethyl-substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methoxymethyl)oxolan-2-yl]methanethiol typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Attachment of the Thiol Group: The thiol group can be introduced through a thiolation reaction, where a suitable thiolating agent, such as thiourea, is used under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

[2-(Methoxymethyl)oxolan-2-yl]methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

[2-(Methoxymethyl)oxolan-2-yl]methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in enzyme inhibition studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(Methoxymethyl)oxolan-2-yl]methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [2-(Methoxymethyl)oxolan-2-yl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    [2-(Methoxymethyl)oxolan-2-yl]methanamine: Similar structure but with an amine group instead of a thiol group.

    [2-(Methoxymethyl)oxolan-2-yl]methanoic acid: Similar structure but with a carboxylic acid group instead of a thiol group.

Uniqueness

The presence of the thiol group in [2-(Methoxymethyl)oxolan-2-yl]methanethiol makes it unique compared to its analogs. Thiol groups are known for their reactivity and ability to form strong covalent bonds with electrophiles, which can lead to unique chemical and biological properties.

Properties

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

[2-(methoxymethyl)oxolan-2-yl]methanethiol

InChI

InChI=1S/C7H14O2S/c1-8-5-7(6-10)3-2-4-9-7/h10H,2-6H2,1H3

InChI Key

DIMXTARMFAUTFM-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCO1)CS

Origin of Product

United States

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